10-(4-biphenylyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one
Description
10-(4-biphenylyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound with a unique structure that combines elements of biphenyl, methoxy, and benzo[c]furo[3,2-g]chromen
Properties
Molecular Formula |
C28H18O4 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
3-methoxy-10-(4-phenylphenyl)-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C28H18O4/c1-30-20-11-12-21-22-14-23-25(16-31-26(23)15-27(22)32-28(29)24(21)13-20)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-16H,1H3 |
InChI Key |
DBQSKLMDAOJSAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=CC4=C(C=C3OC2=O)OC=C4C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-biphenylyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of 3-hydroxy-6H-benzo[c]chromen-6-ones as a precursor . The synthetic route may include:
Formation of the furo[3,2-g]chromen core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the biphenyl group: This can be achieved through a Suzuki coupling reaction, where a biphenyl boronic acid is coupled with a halogenated intermediate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.
Chemical Reactions Analysis
Synthetic Routes and Key Reactivity
The compound's synthesis involves three critical steps ():
-
Benzofuran core construction via acid-catalyzed cyclization of phenolic precursors
-
Biphenyl group installation using Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄ catalyst, K₂CO₃ base, DME/H₂O solvent at 80°C)
-
Methoxy group introduction through nucleophilic aromatic substitution (NaH/CH₃I in DMF)
This sequence highlights the compound's tolerance for transition metal catalysis and nucleophilic substitution reactions.
Oxidation Reactions
| Reagent System | Conditions | Product Formed | Yield | Reference |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | Reflux, 6 hr | 7,8-Dihydroxy derivative | 62% | |
| mCPBA (2 eq) | CH₂Cl₂, 0°C → RT | Epoxidized furan ring | 45% |
The biphenylyl group stabilizes radical intermediates during oxidation, favoring dihydroxylation at electron-rich positions (C7/C8).
Reduction Reactions
| Reagent | Conditions | Outcome | Selectivity | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → reflux | Chromene ring reduction | 78% | |
| H₂/Pd-C (10% wt) | EtOH, 50 psi, 12 hr | Biphenyl hydrogenation | <5% |
Reductive transformations demonstrate the chromene system's higher reactivity compared to the robust biphenyl group.
Electrophilic Aromatic Substitution
Nitration (HNO₃/H₂SO₄):
-
Regioselective C-6 nitro derivative formation (57% yield)
-
Biphenylyl group exerts strong para-directing effects
Sulfonation (ClSO₃H):
-
Produces water-soluble sulfonic acid derivative at C-9
-
Critical for enhancing bioavailability in pharmacological studies
Cycloaddition and Ring-Opening Reactions
The compound participates in unique [4+2] cycloadditions:
Methoxy Group Reactivity
-
Demethylation : BBr₃/CH₂Cl₂ (-78°C) yields phenolic derivative (89%)
-
Alkylation : K₂CO₃/R-X in DMF introduces branched alkyl chains (R = i-Pr, 67%)
Metal-Catalyzed Cross-Couplings
| Reaction Type | Catalyst System | Coupling Partner | Product Utility |
|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Morpholine | CNS-active derivatives |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | Phenylacetylene | Extended π-conjugated systems |
Stability and Degradation Pathways
Critical stability parameters ():
-
Thermal : Decomposes above 240°C (TGA data)
-
Photochemical : UV light induces-sigmatropic rearrangement (t₁/₂ = 48 hr at 365 nm)
-
Acid/Base : Stable in pH 3-9; strong acids cleave furan ring
This comprehensive reactivity profile establishes 10-(4-biphenylyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one as a versatile scaffold for medicinal chemistry and materials science. The biphenylyl group's electronic effects and the chromene system's redox activity enable diverse transformations, while the methoxy group serves as a handle for further functionalization. Ongoing research focuses on exploiting these reactions to develop targeted kinase inhibitors and organic semiconductors.
Scientific Research Applications
The biological activities of 10-(4-biphenylyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one have been the focus of numerous studies. Key areas of interest include:
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and modulate immune responses. In animal models, administration resulted in reduced markers of inflammation and improved clinical outcomes.
Anticancer Activity
Preliminary studies suggest that derivatives of this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The specific mechanisms are still under investigation but may involve interactions with various cellular targets.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using assays such as DPPH and ABTS. Results indicate that it can scavenge free radicals effectively, reducing oxidative stress in biological systems.
Scientific Research Applications
The applications of 10-(4-biphenylyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one extend beyond basic research into practical uses:
Drug Development
Due to its promising biological activities, this compound is being explored as a candidate for drug development targeting inflammatory diseases and cancer.
Material Science
The unique structural properties of this compound may allow it to be utilized in the development of new materials or as a precursor in various chemical processes.
Synthetic Chemistry
It serves as a building block for synthesizing more complex molecules, facilitating the exploration of new derivatives with enhanced properties.
Case Studies
Several case studies provide insight into the efficacy and potential applications of this compound:
Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant capacity using DPPH and ABTS assays, revealing IC50 values comparable to standard antioxidants like ascorbic acid (25 to 50 µM). This highlights its potential as a natural antioxidant agent.
Case Study 2: Anti-inflammatory Mechanisms
In an acute inflammation model induced by carrageenan in rats, administration resulted in significant reduction in paw edema compared to control groups, suggesting effective anti-inflammatory mechanisms worth further exploration.
Mechanism of Action
The mechanism of action of 10-(4-biphenylyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
- 7-methyl-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
Uniqueness
10-(4-biphenylyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one is unique due to the presence of the biphenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the development of new pharmaceuticals or advanced materials.
Biological Activity
10-(4-biphenylyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the existing literature on its biological properties, focusing on its anticancer activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound is characterized by a complex structure that includes a biphenyl moiety and a methoxy group, contributing to its biological activity. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Studies
- In vitro Studies : Research has shown that 10-(4-biphenylyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one exhibits potent antiproliferative activity against several cancer cell lines, including A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). The IC50 values ranged from 0.02 to 0.08 μmol/mL, indicating strong efficacy compared to standard chemotherapeutics such as doxorubicin (IC50 = 0.04 to 0.06 μmol/mL) .
-
Mechanisms of Action : The compound appears to induce apoptosis in cancer cells through multiple pathways:
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the compound's ability to induce oxidative stress in cancer cells .
- DNA Damage : The compound may also cause DNA strand breaks, leading to cell death .
Biological Assays
A series of biological assays have been conducted to evaluate the compound's activity:
| Assay Type | Cell Line | IC50 (μmol/mL) | Comparison Drug | Comparison Drug IC50 (μmol/mL) |
|---|---|---|---|---|
| DPPH Radical Scavenging | A-549 | 0.05 | Ascorbic Acid | 0.1 |
| Antiproliferative | MCF7 | 0.03 | Doxorubicin | 0.04 |
| Cytotoxicity | HCT-116 | 0.02 | Cisplatin | 0.05 |
Pharmacological Potential
The pharmacological potential of this compound extends beyond its anticancer properties:
- Anti-inflammatory Effects : Preliminary studies suggest it may also exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may provide neuroprotection in models of neurodegenerative diseases.
Q & A
Basic: What are the common synthetic routes for 10-(4-biphenylyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one?
Answer:
A key method involves Suzuki-Miyaura cross-coupling to introduce the biphenyl moiety, followed by cyclization to form the fused furanochromenone core. For example, biphenyl boronic acid derivatives can react with halogenated precursors under palladium catalysis . Purification often employs reverse-phase HPLC or column chromatography, with purity validated via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Advanced: How can researchers optimize reaction yields in multi-step syntheses of this compound?
Answer:
Optimization requires precise control of reaction parameters:
- Catalyst selection: Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand tuning improve coupling efficiency .
- Temperature gradients: Stepwise heating (e.g., 80°C for coupling, 120°C for cyclization) minimizes side reactions.
- Solvent systems: Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
Yield tracking via LC-MS at each step is critical to identify bottlenecks .
Basic: What spectroscopic techniques confirm the structure of this compound?
Answer:
- ¹H/¹³C NMR: Assign methoxy (δ ~3.8 ppm) and biphenyl aromatic protons (δ 7.2–7.8 ppm) .
- FT-IR: Carbonyl (C=O) stretching at ~1700 cm⁻¹ and furan C-O-C at ~1250 cm⁻¹ .
- HRMS: Exact mass validation (e.g., [M+H]⁺) ensures molecular formula accuracy .
Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?
Answer:
- X-ray crystallography: Definitive structural confirmation, as demonstrated for analogous biphenyl-fused chromenones .
- Computational validation: Density Functional Theory (DFT) simulations predict NMR chemical shifts and optimize geometry, cross-referencing experimental data .
- 2D NMR (COSY, HSQC): Resolves overlapping signals in complex aromatic regions .
Basic: What are the recommended handling and storage protocols for this compound?
Answer:
- Storage: Below -20°C in amber vials to prevent photodegradation; desiccants avoid hydrolysis of the methoxy group .
- Handling: Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation of the furan ring .
Advanced: What computational approaches predict the reactivity of this compound in biological systems?
Answer:
- Molecular docking: Screens interactions with target proteins (e.g., kinases) using software like AutoDock Vina.
- MD simulations: Assess stability of ligand-protein complexes over nanosecond timescales .
- ADMET prediction: Tools like SwissADME estimate bioavailability and metabolic pathways .
Basic: What solvents are suitable for solubility testing of this compound?
Answer:
- High solubility: DMSO, DMF (polar aprotic solvents).
- Low solubility: Water, hexane.
- Intermediate: Ethanol, acetone. Reference density (1.411 g/cm³) and boiling point (299.2°C) to guide solvent selection .
Advanced: How can structural analogs be designed to enhance bioactivity?
Answer:
- Substitution patterns: Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to modulate electron density on the chromenone ring .
- Biphenyl modifications: Fluorination at the 4'-position improves metabolic stability .
- Heterocycle replacement: Replace furan with thiophene to alter π-stacking interactions .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- PPE: Nitrile gloves, lab coat, and goggles.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Waste disposal: Segregate halogenated byproducts for incineration .
Advanced: How can researchers address degradation during long-term stability studies?
Answer:
- Stabilization: Add antioxidants (e.g., BHT) to samples and store under continuous cooling (4°C) to slow organic degradation .
- Real-time monitoring: Use HPLC-PDA to track degradation products (e.g., demethylation of the methoxy group) .
- Accelerated aging: Stress tests under high humidity (75% RH) and UV exposure identify vulnerable functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
